Sorocein A

Description

Structure

3D Structure

Properties

CAS No. |

137460-77-6 |

|---|---|

Molecular Formula |

C39H34O8 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |

InChI |

InChI=1S/C39H34O8/c1-20-14-27-25-9-8-24(41)19-33(25)45-39(29-10-11-30(42)26-12-13-38(2,3)47-37(26)29)36(27)28(15-20)35-32(44)16-21(17-34(35)46-39)4-5-22-6-7-23(40)18-31(22)43/h4-13,15-19,27-28,36,40-44H,14H2,1-3H3/b5-4+ |

InChI Key |

YSIMPAVIBIIDOC-SNAWJCMRSA-N |

SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C |

Isomeric SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)/C=C/C6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C8C(=C(C=C7)O)C=CC(O8)(C)C |

Synonyms |

sorocein A |

Origin of Product |

United States |

Foundational & Exploratory

Sorocein A: A Deep Dive into its Discovery and Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorocein A, a complex prenylated flavonoid, stands as a notable example of the rich chemical diversity found within the plant kingdom. This technical guide provides a comprehensive overview of the discovery, natural sources, and initial characterization of this compound. It details the methodologies employed for its isolation and structure elucidation and summarizes the current, albeit limited, understanding of its biological activities. This document aims to serve as a foundational resource for researchers interested in the further exploration of this compound and related compounds as potential therapeutic agents.

Discovery and Natural Source

This compound was first isolated from the root bark of Sorocea bonplandii, a plant species belonging to the Moraceae family.[1] The pioneering work in the early 1990s by a team of researchers including I. Messana and F. Ferrari was instrumental in identifying this novel natural product. Subsequent studies have also reported the presence of this compound and related Diels-Alder type adducts, such as Sorocein I, L, and M, in other species of the same genus, including Sorocea ilicifolia.[1][2] The genus Sorocea is primarily found in South America and has been a source of various bioactive molecules.

Isolation and Structure Elucidation

The initial isolation of this compound from the dried root bark of Sorocea bonplandii involved a systematic extraction and chromatographic separation process. A detailed protocol, based on the available literature, is outlined below.

Experimental Protocol: Isolation of this compound

Objective: To isolate this compound from the root bark of Sorocea bonplandii.

Materials:

-

Dried and powdered root bark of Sorocea bonplandii

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, chloroform, methanol gradients)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chambers

Procedure:

-

Extraction: The powdered root bark is sequentially extracted with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar constituents, followed by ethyl acetate and then methanol, to collect compounds of medium and high polarity, respectively.

-

Fractionation: The ethyl acetate extract, which is rich in flavonoids and other phenolic compounds, is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel.

-

Chromatographic Separation: The column is eluted with a gradient of solvents, such as a hexane-chloroform mixture, gradually increasing in polarity, followed by a chloroform-methanol gradient. Fractions are collected and monitored by TLC.

-

Purification: Fractions containing compounds with similar TLC profiles to known prenylated flavonoids are combined and further purified. This often involves repeated column chromatography on silica gel and size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent, to yield pure this compound.

Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques. Analysis of its spectral data, including Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC), allowed for the unambiguous assignment of its complex tetracyclic cage-like skeleton, which is characteristic of a Diels-Alder type adduct of a chalcone and a dehydroprenylstilbene.

Biological Activity

Initial pharmacological studies on this compound revealed its effects on smooth muscle contractions. Specifically, it was shown to have an inhibitory effect on contractions induced by various neurotransmitters in the guinea pig ileum and rat uterus.[3] This early finding suggested that this compound might interact with specific receptors or signaling pathways involved in muscle contraction.

Despite this initial report, there is a notable lack of extensive, publicly available quantitative data on the biological activities of this compound, particularly in the areas of antiplasmodial and antitrypanosomal effects, which are common for this class of compounds. This represents a significant gap in the scientific literature and a promising area for future research.

Data Summary

Due to the limited published data, a comprehensive quantitative data table cannot be constructed at this time. Future research should focus on determining key metrics such as IC50 values against various parasite strains and cancer cell lines to better understand the therapeutic potential of this compound.

Signaling Pathways and Experimental Workflows

Given the absence of detailed studies on the mechanism of action of this compound, no specific signaling pathways can be definitively illustrated. However, based on its initial pharmacological screening, a hypothetical workflow for investigating its mode of action can be proposed.

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with demonstrated, yet underexplored, biological activity. This guide has synthesized the available information on its discovery and natural source, providing a detailed look at the foundational research. The primary challenge and opportunity for the scientific community is the significant lack of quantitative biological data. Future research efforts should be directed towards:

-

Comprehensive Biological Screening: Systematically evaluating the antiplasmodial, antitrypanosomal, anticancer, and other potential therapeutic activities of this compound to determine its IC50 values.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective compounds.

The rich chemical scaffold of this compound holds considerable promise for the development of new therapeutic leads, and this guide serves as a call to action for further investigation into this fascinating molecule.

References

Sorocein A IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available information on Sorocein A, a natural product of interest. While a comprehensive biological and mechanistic profile remains to be fully elucidated in publicly accessible literature, this document consolidates the established chemical identifiers for this compound.

Chemical Identification

Precise identification of a compound is critical for all research and development activities. The standardized nomenclature and registry numbers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol[1] |

| CAS Number | 137460-77-6[1] |

Further Research and Data Availability

Further research is required to determine the biological activity and mechanistic pathways of this compound. As new studies are published, this technical guide will be updated to reflect those findings. Researchers are encouraged to consult primary literature for any future developments regarding this compound.

References

Sorocein A: A Comprehensive Technical Review of a Biologically Active Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorocein A is a complex prenylated flavonoid, a Diels-Alder type adduct, originally isolated from the root bark of Sorocea bonplandii. This technical guide provides a comprehensive review of the existing literature on this compound, covering its historical context, chemical properties, and known biological activities. The document summarizes all available quantitative data in structured tables, details experimental protocols from cited literature, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this promising natural compound.

Introduction and Historical Context

This compound was first reported in the scientific literature in the early 1990s as a novel natural product isolated from Sorocea bonplandii, a plant species belonging to the Moraceae family. The initial research was conducted by a team of scientists including I. Messana, F. Ferrari, and J.B. Calixto, who were investigating the chemical constituents and pharmacological properties of plants from this genus. The discovery of this compound was part of a broader effort to identify new bioactive molecules from natural sources.

This compound belongs to a class of compounds known as Diels-Alder type adducts, which are characterized by a complex molecular architecture formed through a cycloaddition reaction of two precursor molecules. Its chemical structure was elucidated using spectroscopic techniques. The CAS Registry Number for this compound is 137460-77-6.

Chemical Properties

This compound is a structurally complex molecule with the following chemical properties:

| Property | Value | Reference |

| Molecular Formula | C39H34O8 | [1] |

| Molecular Weight | 630.7 g/mol | [1] |

| IUPAC Name | 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | [1] |

Biological Activities and Mechanism of Action

The biological activities of this compound have been investigated in a limited number of studies. The primary reported activities are its effects on smooth muscle contraction and its cytotoxicity against cancer cells.

Pharmacological Effects on Smooth Muscle

The initial pharmacological characterization of this compound was performed on isolated rat uterus and guinea pig ileum preparations. The studies revealed that this compound acts as an antagonist for several neurotransmitter-induced contractions.[2]

Quantitative Data:

| Tissue | Agonist | This compound Activity (pA2 value) | Reference |

| Rat Uterus | Bradykinin | 4.9 | [2] |

| Rat Uterus | Acetylcholine | 5.2 | [2] |

| Guinea Pig Ileum | Acetylcholine | 5.1 | [2] |

| Guinea Pig Ileum | Histamine | 4.8 | [2] |

In the guinea pig ileum, this compound demonstrated non-competitive antagonism against bradykinin-induced contractions.[2] This suggests that this compound may interact with receptors or downstream signaling pathways involved in smooth muscle contraction.

Cytotoxic Activity

More recently, the cytotoxic effects of this compound have been evaluated against a human breast cancer cell line.

Quantitative Data:

| Cell Line | This compound Activity (IC50) | Reference |

| MDA-MB-231 (Breast Cancer) | 2.6 ± 0.3 µM | [2][3] |

The mechanism behind this cytotoxic activity has not yet been fully elucidated.

Experimental Protocols

Isolation of this compound

The following is a general outline of the isolation procedure as inferred from related studies on compounds from Sorocea. The specific details from the original isolation paper by Messana et al. are not fully available.

References

Spectral Data of Sorocein A: A Technical Guide for Researchers

Abstract

Sorocein A, a complex prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. The structural elucidation of such intricate natural products is fundamentally reliant on a suite of sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides a comprehensive overview of the spectral data typically required for the unambiguous identification and characterization of this compound. While a complete, publicly available dataset for this compound is not readily accessible, this document presents a generalized framework for the acquisition and interpretation of its spectral data, complete with representative data tables and detailed, adaptable experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of complex natural products.

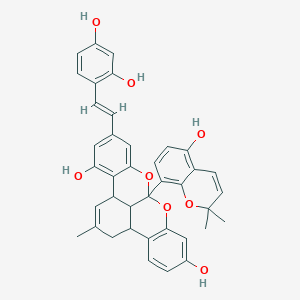

Chemical Structure of this compound

This compound is a Diels-Alder type adduct with a molecular formula of C₃₉H₃₄O₈ and a molecular weight of 630.7 g/mol . Its complex polycyclic structure necessitates a multi-technique spectroscopic approach for complete characterization.

IUPAC Name: 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol

Spectroscopic Data

The following sections detail the types of spectral data essential for the structural elucidation of this compound. The tables below are presented with placeholder column headers to illustrate how the data would be organized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), are indispensable for assigning the complex structure of this compound.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Example: 7.50 | d | 8.0 | 1H | Aromatic H |

| Example: 3.80 | s | - | 3H | OCH₃ |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Example: 165.2 | C=O | Carbonyl C |

| Example: 130.1 | CH | Aromatic CH |

| Example: 55.4 | CH₃ | OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula. Fragmentation patterns observed in MS/MS spectra can offer valuable clues about the molecule's substructures.

Table 3: Representative Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | m/z (Observed) | m/z (Calculated) | Formula | Assignment |

| Example: ESI+ | TOF | 631.2225 | 631.2226 | C₃₉H₃₅O₈ | [M+H]⁺ |

| Example: ESI- | TOF | 629.2073 | 629.2074 | C₃₉H₃₃O₈ | [M-H]⁻ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Table 4: Representative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Example: 3400 | Broad | O-H (Phenolic) |

| Example: 1650 | Strong | C=O (Ketone) |

| Example: 1600, 1450 | Medium | C=C (Aromatic) |

| Example: 1250 | Strong | C-O (Ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a complex polyphenol like this compound. These protocols are based on standard methodologies in natural product chemistry and should be adapted as needed for specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄; 0.5-0.7 mL). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans and a longer acquisition time are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within the molecule.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). For structural fragmentation information, tandem mass spectrometry (MS/MS) experiments are performed by selecting the precursor ion of interest (e.g., the [M+H]⁺ or [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the isolation and spectral analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structural characterization of complex natural products like this compound is a meticulous process that relies on the synergistic application of various spectroscopic techniques. This guide provides a foundational understanding of the necessary spectral data and the methodologies for their acquisition. While specific data for this compound remains to be fully compiled in the public domain, the presented framework offers a robust starting point for researchers in the field. The detailed protocols and workflow are intended to facilitate the efficient and accurate structural elucidation of this compound and other related complex polyphenols.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorocein A is a complex prenylated flavonoid, a Diels-Alder type adduct, isolated from plants of the Sorocea genus. This technical guide provides a comprehensive overview of this compound and related natural products, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Among these, prenylated flavonoids from the Moraceae family have garnered significant attention due to their diverse and potent biological activities. This compound, a representative member of this class, is a structurally unique molecule with a complex caged-xanthonoid scaffold. This guide will delve into the technical details of this compound, its related compounds, and their potential as leads for drug discovery.

Chemical Properties of this compound

This compound is a chemically complex molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₄O₈ | [1] |

| Molecular Weight | 630.7 g/mol | [1] |

| IUPAC Name | 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | [1] |

| Synonyms | 137460-77-6 | [1] |

Related Natural Products

This compound belongs to a class of Diels-Alder type adducts commonly found in the Moraceae family. Structurally related compounds have also been isolated from the Sorocea genus, including Sorocein I, Sorocein L, and Sorocein M.[2][3] These compounds share a common biosynthetic origin, arising from a [4+2] cycloaddition reaction between a chalcone and a dehydroprenyl polyphenol.

Biological Activities

While specific quantitative data for this compound is limited in the public domain, the class of Diels-Alder adducts from the Moraceae family is known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts from plants containing this compound and related compounds have demonstrated anti-inflammatory properties. The proposed mechanism of action for this class of compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Cytotoxic Activity

Diels-Alder adducts from the Moraceae family have also been investigated for their potential as anticancer agents. Their cytotoxic effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The exact molecular targets and mechanisms are still under investigation.

Experimental Protocols

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from its natural source, such as the root bark of Sorocea bonplandii, is outlined below.

Generalized Isolation Workflow for this compound

Caption: A typical workflow for the isolation and purification of this compound from a plant source.

Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be present in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and X-ray crystallography.

In Vitro Anti-inflammatory Assay (NF-κB Inhibition)

Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After a specified incubation period, the level of NF-κB activation can be assessed using various methods, such as:

-

Western Blotting: To measure the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Reporter Gene Assay: Using cells transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: A panel of human cancer cell lines is cultured in their respective recommended media.

Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to attach for 24 hours.

-

The cells are then treated with a range of concentrations of this compound for 48-72 hours.

-

After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours.

-

Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Future Directions

This compound and its related Diels-Alder adducts represent a promising class of natural products with potential therapeutic applications. Further research is warranted to:

-

Elucidate the precise molecular targets and mechanisms of action for their anti-inflammatory and cytotoxic effects.

-

Conduct comprehensive structure-activity relationship (SAR) studies to optimize their biological activities and pharmacokinetic properties.

-

Evaluate their efficacy and safety in preclinical animal models of inflammatory diseases and cancer.

-

Develop efficient and scalable synthetic routes to enable further biological evaluation and potential clinical development.

Conclusion

This compound and its analogs are intricate natural products with significant potential for drug discovery. This technical guide has provided a summary of the current knowledge on these compounds, highlighting their chemical nature, biological activities, and the experimental approaches used for their study. It is hoped that this resource will stimulate further investigation into this fascinating class of molecules and accelerate their translation into novel therapeutic agents.

References

Preliminary Biological Screening of Sorocein A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorocein A is a complex prenylated flavonoid that has been identified in plant species of the family Moraceae. Due to its intricate chemical structure, this compound presents an interesting candidate for biological screening to uncover potential therapeutic activities. This technical guide outlines a comprehensive framework for the preliminary biological evaluation of this compound, focusing on cytotoxicity, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, hypothetical data presentation, and visualizations of experimental workflows and a potential signaling pathway are provided to serve as a blueprint for researchers initiating studies on this compound.

Introduction to this compound

This compound is a natural product with the molecular formula C₃₉H₃₄O₈.[1] It has been reported in plant species such as Sorocea bonplandii, Sorocea hilarii, and Sorocea guilleminiana.[1][2][3][4][5][6][7][8][9][10][11][12][13] The complex structure of this compound, featuring multiple phenolic and heterocyclic moieties, suggests its potential to interact with various biological targets. This guide details a standardized approach to conduct an initial biological screening of this compound.

Chemical Structure of this compound

-

Molecular Formula: C₃₉H₃₄O₈

-

Molecular Weight: 630.7 g/mol [1]

-

IUPAC Name: 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol[1]

Experimental Workflow

The preliminary biological screening of this compound can be systematically conducted by assessing its cytotoxicity, antimicrobial, and anti-inflammatory activities. The following diagram illustrates the proposed experimental workflow.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[14]

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

This compound stock solution (in DMSO)

-

96-well plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Microplate reader

-

-

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Perform serial two-fold dilutions of this compound across the plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Add 10 µL of the standardized microbial inoculum to each well.[17]

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate for 18-24 hours for bacteria and 24-48 hours for fungi.[15]

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring absorbance at 600 nm.

-

Anti-inflammatory Screening: COX Inhibition Assay

This assay evaluates the ability of this compound to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[18][19][20]

-

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Heme cofactor

-

Fluorometric probe (e.g., ADHP)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black opaque plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing COX assay buffer, heme, and the fluorometric probe.

-

Add the COX-1 or COX-2 enzyme to the designated wells.

-

Add various concentrations of this compound or the control inhibitor to the wells and incubate for 10-15 minutes at 25°C.[21]

-

Initiate the reaction by adding arachidonic acid to all wells.[22]

-

Measure the fluorescence kinetically for 5-10 minutes (Ex/Em = 535/587 nm).[21]

-

Calculate the rate of reaction and determine the percent inhibition of COX activity by this compound.

-

Hypothetical Data Presentation

The following tables present example data to illustrate the potential outcomes of the described assays. These are not actual experimental results for this compound.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | This compound (IC50 µM) | Doxorubicin (Positive Control) |

| HeLa (Cervical Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |

| A549 (Lung Cancer) | 28.5 ± 3.1 | 1.2 ± 0.2 |

| MCF-7 (Breast Cancer) | 19.8 ± 2.5 | 0.9 ± 0.1 |

| HEK293 (Normal Kidney) | > 100 | 5.6 ± 0.7 |

Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | This compound (MIC µg/mL) | Ciprofloxacin (Positive Control) | Fluconazole (Positive Control) |

| Staphylococcus aureus | 16 | 0.5 | N/A |

| Escherichia coli | 64 | 0.25 | N/A |

| Pseudomonas aeruginosa | >128 | 1 | N/A |

| Candida albicans | 32 | N/A | 2 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound (% Inhibition at 50 µM)

| Enzyme | This compound (% Inhibition) | SC-560 (Positive Control) | Celecoxib (Positive Control) |

| COX-1 | 35.6 ± 4.2% | 92.1 ± 2.5% | 15.3 ± 1.9% |

| COX-2 | 78.9 ± 6.7% | 25.4 ± 3.1% | 95.8 ± 1.8% |

Hypothetical Signaling Pathway Modulation

Natural products with anti-inflammatory and cytotoxic properties often modulate key signaling pathways such as the NF-κB pathway. The NF-κB pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[23][24][25][26] The diagram below illustrates a hypothetical mechanism by which this compound might exert its effects through inhibition of the canonical NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary biological screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, along with illustrative data and workflow visualizations, offer a comprehensive starting point for researchers. The presented hypothetical data suggests that this compound could possess selective COX-2 inhibitory and moderate antimicrobial and cytotoxic activities. Further investigation into its mechanism of action, potentially involving pathways like NF-κB, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C39H34O8 | CID 6443653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sorocea bonplandii (Bonpland's sorocea, Bonpland sorocea, Sorocea bonplandii) - Uses, Benefits & Common Names [selinawamucii.com]

- 3. Sorocea - Wikipedia [en.wikipedia.org]

- 4. Sorocea guilleminiana - Wikipedia [en.wikipedia.org]

- 5. Sorocea bonplandii — Jardim Botânico José do Canto [josedocanto.com]

- 6. Sorocea bonplandii - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 7. Sorocea hilarii Gaudich. (World flora) - Pl@ntNet identify [identify.plantnet.org]

- 8. Sorocea guilleminiana Gaudich. [plantgenera.org]

- 9. Sorocea hilarii Gaudich. (World flora) - Pl@ntNet identify [identify.plantnet.org]

- 10. Sorocea guilleminiana | International Plant Names Index [ipni.org]

- 11. embrapa.br [embrapa.br]

- 12. arvoresdobiomacerrado.com.br [arvoresdobiomacerrado.com.br]

- 13. smastr16.blob.core.windows.net [smastr16.blob.core.windows.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. interchim.fr [interchim.fr]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. assaygenie.com [assaygenie.com]

- 22. abcam.com [abcam.com]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Sorocein A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorocein A is a complex prenylated flavonoid isolated from the root bark of plants of the Sorocea genus, notably Sorocea bonplandii. This document provides a detailed protocol for the extraction and purification of this compound, compiled from available scientific literature. The methodologies outlined below are intended to serve as a guide for researchers aiming to isolate this compound for further study and drug development applications. While a complete, unified protocol with comprehensive quantitative data for this compound is not available in a single source, this document synthesizes the most relevant published methods to provide a robust starting point for laboratory work.

Data Presentation

Currently, there is a lack of published, consolidated quantitative data for the entire extraction and purification process of this compound. The following table provides a template for researchers to record their own experimental data for process optimization and validation.

| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield of this compound (mg) | Purity of this compound (%) | Method of Analysis |

| Crude Acetone Extract | 550 (Dry Root Bark) | - | Data to be determined | Data to be determined | HPLC, LC-MS |

| Silica Gel Chromatography | From previous step | Specify fraction(s) | Data to be determined | Data to be determined | TLC, HPLC |

| Preparative TLC | From previous step | - | Data to be determined | Data to be determined | HPLC |

| Preparative HPLC | From previous step | Specify fraction(s) | Data to be determined | Data to be determined | HPLC, NMR |

Experimental Protocols

The following protocols are based on methods used for the isolation of this compound and related compounds from Sorocea bonplandii root bark.

Preparation of Plant Material

-

Obtain the root bark of Sorocea bonplandii.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Once thoroughly dried, finely cut or grind the root bark into a coarse powder to increase the surface area for extraction.

Extraction

A sequential extraction process is recommended to remove non-polar compounds before extracting the more polar this compound.

-

Hexane Extraction (Defatting):

-

Macerate 550 g of the dried, powdered root bark in 2.3 L of n-hexane at room temperature.

-

Stir the mixture periodically for 24 hours.

-

Filter the mixture and collect the plant material.

-

Repeat the n-hexane extraction two more times with fresh solvent.

-

Discard the n-hexane extracts (or reserve for other studies).

-

-

Benzene Extraction (Optional Intermediate Step):

-

Following the hexane extraction, macerate the plant material in 2.3 L of benzene at room temperature.

-

Stir periodically for 24 hours.

-

Filter and collect the plant material.

-

Repeat the benzene extraction two more times.

-

The benzene extract can be concentrated to yield a residue, though this compound is expected to have low solubility in this solvent.

-

-

Acetone or Methanol Extraction (Primary Extraction of this compound):

-

Macerate the defatted plant material in 2.4 L of acetone (or methanol) at room temperature.[1]

-

Stir the mixture periodically for three days.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the acetone (or methanol) extracts.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. From 550 g of dried root bark, approximately 20.3 g of acetone extract can be expected.[1]

-

Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

-

Prepare a silica gel (e.g., 250 g) column using a suitable solvent such as n-hexane.

-

Adsorb the crude acetone extract (20.3 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. The following gradient has been used for related compounds:[1]

-

n-hexane

-

n-hexane : ethyl acetate (9:1)

-

n-hexane : ethyl acetate (8.5:1.5)

-

n-hexane : ethyl acetate (8:2)

-

n-hexane : ethyl acetate (7:3)

-

n-hexane : ethyl acetate (3:2)

-

n-hexane : ethyl acetate (1:1)

-

ethyl acetate

-

-

Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar profile on TLC. This compound and related compounds are expected to elute in the more polar fractions (e.g., n-hexane : ethyl acetate 8:2).

3.2. Preparative Thin Layer Chromatography (TLC) (Intermediate Purification)

-

Further purify the fractions containing the compounds of interest using preparative TLC.

-

Apply the concentrated fraction onto a preparative silica gel TLC plate.

-

Develop the plate using a solvent system such as benzene : ether (5:1) or n-hexane : acetone (2:1).[1]

-

Visualize the separated bands under UV light.

-

Scrape the silica gel corresponding to the band of interest and elute the compound with a suitable solvent (e.g., ethyl acetate or acetone).

-

Filter and evaporate the solvent to obtain the semi-purified compound.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Perform final purification using preparative HPLC.

-

A silica column (e.g., Senshu Pak SSC Silica 4251-N, 100 x 250 mm) can be used.[1]

-

Use a mobile phase such as chloroform : ethyl acetate (6:1).[1]

-

Inject the semi-purified sample onto the column.

-

Monitor the elution profile using a UV detector at 280 nm.[1]

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many flavonoids are known to interact with key cellular signaling cascades, particularly those involved in inflammation. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for this compound's activity. Further research is required to confirm the specific interactions of this compound within these pathways.

Caption: Potential inflammatory signaling pathways targeted by this compound.

References

High-performance liquid chromatography (HPLC) method for Sorocein A

An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed for the quantification of Sorocein A, a complex polyphenol of significant interest to researchers in natural product chemistry and drug development. Due to the absence of a standardized public method, this application note provides a comprehensive, robust, and reproducible protocol designed to facilitate the accurate analysis of this compound in various sample matrices. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound Analysis

This compound is a natural product with a complex polyphenolic structure, making its accurate quantification challenging. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for such compounds due to its high resolution, sensitivity, and specificity.[1][2] The method detailed below utilizes reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like this compound.

Proposed HPLC Method Parameters

Based on the chemical properties of this compound and established methods for similar polyphenolic and flavonoid compounds, the following HPLC parameters are proposed for optimal separation and quantification.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) at 280 nm |

| Run Time | 35 minutes |

Experimental Protocols

Preparation of Mobile Phases

-

Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B).

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a plant matrix. This may need to be optimized depending on the specific sample type.

-

Homogenization: Weigh 1 gram of the dried and powdered sample material into a centrifuge tube.

-

Extraction: Add 10 mL of methanol to the tube. Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction. Combine the supernatants.

-

Evaporation: Evaporate the combined methanolic extracts to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract with 1 mL of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[3]

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (initial mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (typically methanol or acetonitrile).

Data Analysis

-

Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in the HPLC analysis of this compound.

Caption: Workflow for this compound Sample Preparation.

Caption: HPLC Analysis and Quantification Logic.

References

- 1. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [scielo.org.bo]

- 3. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]

Application Notes and Protocols for the NMR Analysis of Sorocein A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorocein A is a complex prenylated flavonoid, a Diels-Alder type adduct, isolated from plants of the Sorocea genus. Its intricate structure and potential biological activities make it a subject of interest for natural product chemists and drug discovery researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of such complex molecules. These application notes provide a comprehensive overview and detailed protocols for the NMR analysis of this compound.

Structure of this compound

This compound possesses a molecular formula of C₃₉H₃₄O₈ and a molecular weight of 630.7 g/mol .[1] The IUPAC name is 17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-1-(5-hydroxy-2,2-dimethylchromen-8-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol.[1] The complex polycyclic structure necessitates a full suite of 1D and 2D NMR experiments for complete structural assignment and characterization.

Quantitative NMR Data

A complete set of assigned ¹H and ¹³C NMR data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the expected chemical shifts for the core structure. Note: As the complete experimental NMR data for this compound from a peer-reviewed source is not publicly available, these tables are illustrative and would need to be populated with experimental data upon isolation and analysis of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Illustrative)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | |||

| H-2 | |||

| ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Illustrative)

| Position | Chemical Shift (δ) ppm |

| C-1 | |

| C-2 | |

| ... |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for the NMR analysis of this compound.

Sample Preparation

-

Isolation and Purification: Isolate this compound from the plant source (e.g., Sorocea bonplandii) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity (>95%).

-

Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for flavonoids. The choice of solvent can affect chemical shifts, so consistency is key.

-

Sample Concentration: Prepare a solution of this compound at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: Filter the sample solution through a glass wool plug or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ 0.00 ppm).

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis of this compound. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

2.1. 1D NMR Experiments

-

¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their integrations.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR (Carbon-13): This experiment provides information on the number of non-equivalent carbons.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

Pulse Angles: 135° for DEPT-135 (CH and CH₃ positive, CH₂ negative) and 90° for DEPT-90 (only CH signals visible).

-

2.2. 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

-

Pulse Sequence: Gradient-selected COSY (gCOSY).

-

Spectral Width: 12-16 ppm in both dimensions.

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 2-8 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement.

-

Spectral Width: 12-16 ppm (¹H) and 180-220 ppm (¹³C).

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 4-16 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

Pulse Sequence: Gradient-selected HMBC.

-

Spectral Width: 12-16 ppm (¹H) and 200-250 ppm (¹³C).

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 8-32 per increment.

-

Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the stereochemistry and 3D conformation of the molecule.

-

Pulse Sequence: Gradient-selected NOESY or ROESY.

-

Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

-

Number of Scans: 8-32 per increment.

-

Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

-

Structural Elucidation:

-

Use the ¹H and ¹³C NMR data to determine the number and types of protons and carbons.

-

Analyze the COSY spectrum to establish proton-proton connectivity within spin systems.

-

Use the HSQC spectrum to assign protons to their directly attached carbons.

-

Analyze the HMBC spectrum to connect the different spin systems and to assign quaternary carbons.

-

Use the NOESY/ROESY spectrum to determine the relative stereochemistry.

-

Visualizations

Experimental Workflow

Caption: Workflow for the NMR analysis of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Given that many prenylated flavonoids exhibit anti-inflammatory and anti-cancer activities, a hypothetical signaling pathway that this compound might inhibit is the NF-κB pathway, a key regulator of inflammation and cell survival.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Sorocein A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorocein A is a prenylated flavonoid isolated from plants of the Sorocea genus. While specific biological data on this compound is limited, extracts from Sorocea species, such as Sorocea guilleminiana and Sorocea hilarii, have demonstrated notable cytotoxic, anti-inflammatory, and wound-healing properties.[1][2][3] The broader class of prenylated flavonoids is recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6][7][8] These findings suggest that this compound holds significant potential as a therapeutic agent.

These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the cytotoxic and anti-inflammatory activities of this compound.

Assessment of Cytotoxic Activity

To determine the potential of this compound as an anticancer agent, its cytotoxic effects can be evaluated against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HeLa | 25.3 | 0.8 |

| A549 | 42.1 | 1.2 |

| MCF-7 | 18.9 | 0.5 |

Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Assay: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by this compound.

Data Presentation: Inhibition of Nitric Oxide Production by this compound

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |

| Control | - | 1.2 ± 0.2 | - |

| LPS (1 µg/mL) | - | 35.6 ± 2.1 | 0 |

| This compound + LPS | 10 | 24.3 ± 1.8 | 31.7 |

| This compound + LPS | 25 | 15.1 ± 1.5 | 57.6 |

| This compound + LPS | 50 | 8.9 ± 1.1 | 74.9 |

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Workflow for this compound bioactivity screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Sorocea guilleminiana Gaudich.: Wound healing activity, action mechanisms, and chemical characterization of the leaf infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A systematic review on biological activities of prenylated flavonoids. (2014) | Xi Chen | 205 Citations [scispace.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Cytotoxicity Testing of Sorafenib on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Its mechanism of action involves the inhibition of several key kinases involved in tumor cell proliferation and angiogenesis. Sorafenib targets the RAF/MEK/ERK signaling pathway, as well as receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor (PDGFR-β), c-KIT, and Flt-3. By inhibiting these pathways, Sorafenib can induce apoptosis and reduce tumor growth. These application notes provide a summary of the cytotoxic effects of Sorafenib on various cancer cell lines and detailed protocols for assessing its in vitro efficacy.

Data Presentation: Cytotoxicity of Sorafenib on Various Cancer Cell Lines

The cytotoxic effect of Sorafenib is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Sorafenib can vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| HepG2 | Hepatocellular Carcinoma | 2.3 - 7.10 | 72 |

| Huh7 | Hepatocellular Carcinoma | 11.03 | 72 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | Not Specified |

| MDA-MB-231 | Breast Cancer | 2.6 | Not Specified |

| MG63 | Osteosarcoma | 2.793 | 72 |

| U2OS | Osteosarcoma | 4.677 | 72 |

| SAOS-2 | Osteosarcoma | 3.943 | 72 |

| KHOS | Osteosarcoma | 2.417 | 72 |

| HOS | Osteosarcoma | 4.784 | 72 |

| SJSA-1 | Osteosarcoma | 4.511 | 72 |

| MNNG-HOS | Osteosarcoma | 4.814 | 72 |

| PC3 | Prostate Cancer | ~2.5 | 72 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sorafenib (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Sorafenib in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the Sorafenib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Sorafenib concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of Sorafenib concentration to determine the IC50 value.

-

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Cancer cell lines

-

Sorafenib

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Sorafenib for the desired time. Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

-

Staining:

-

Determine the cell density and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizations

Application Notes and Protocols for Anti-inflammatory Assays of Sorocein A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a lack of publicly available data on the specific anti-inflammatory properties and associated quantitative data for Sorocein A. Therefore, this document provides a comprehensive set of application notes and standardized protocols for a panel of common and robust anti-inflammatory assays. These assays are highly relevant for characterizing the potential anti-inflammatory activity of novel compounds like this compound. The data tables provided are templates to guide researchers in presenting their experimental findings.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. This compound, a natural product, represents a potential candidate for investigation. This document outlines key in vitro and in vivo assays to elucidate the anti-inflammatory profile of a test compound such as this compound.

The protocols herein describe methods to assess a compound's ability to modulate key inflammatory pathways and mediators, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, a standard in vivo model of acute inflammation, the carrageenan-induced paw edema assay, is detailed.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways that a compound may target is crucial for mechanism of action studies. Two of the most important signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][4] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation, controlling the production of inflammatory mediators and cellular stress responses.[2][3] It comprises several parallel cascades, including the ERK, JNK, and p38 MAPK pathways.

In Vitro Anti-inflammatory Assays

In vitro assays are essential for the initial screening and mechanism of action studies of potential anti-inflammatory compounds.

Cyclooxygenase (COX-2) Inhibition Assay

Application Note: This assay determines the ability of a test compound to inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] A fluorometric or colorimetric approach can be used.[6][7][8]

Experimental Workflow:

Protocol:

-

Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a positive control inhibitor (e.g., celecoxib).[6]

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Procedure:

-

To a 96-well plate, add the assay buffer.

-

Add the test compound dilutions or positive control.

-